4-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-METHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a methyl group, a pyridinyl group, and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzamide Core: Starting with 4-methylbenzoic acid, it can be converted to 4-methylbenzoyl chloride using thionyl chloride.
Amide Formation: The benzoyl chloride can then react with 2-aminopyridine to form the intermediate 4-methyl-N-(pyridin-2-yl)benzamide.
Thioether Formation: Finally, the intermediate can be reacted with thiophen-2-ylmethanol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzamide core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides or thiophenes.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: Could be used in studies to understand its interaction with biological macromolecules.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. In a pharmacological context, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Lacks the thiophen-2-ylmethyl group.
4-Methyl-N-(pyridin-2-yl)benzamide: Lacks the thiophen-2-ylmethyl group.
N-(Thiophen-2-ylmethyl)benzamide: Lacks the pyridin-2-yl group.
Uniqueness
The presence of both the pyridin-2-yl and thiophen-2-ylmethyl groups in 4-METHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved electronic properties for material science applications.
Properties
Molecular Formula |
C18H16N2OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-methyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H16N2OS/c1-14-7-9-15(10-8-14)18(21)20(13-16-5-4-12-22-16)17-6-2-3-11-19-17/h2-12H,13H2,1H3 |
InChI Key |
DUQNIAMUQOJCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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